![molecular formula C22H21NO B14188318 (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine CAS No. 923570-26-7](/img/structure/B14188318.png)
(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methanimine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-phenylethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (E)-1-[4-(Methoxy)phenyl]-N-(2-phenylethyl)methanimine
- (E)-1-[4-(Ethoxy)phenyl]-N-(2-phenylethyl)methanimine
- (E)-1-[4-(Propoxy)phenyl]-N-(2-phenylethyl)methanimine
Comparison: (E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. Compared to its analogs with methoxy, ethoxy, or propoxy groups, the benzyloxy derivative may exhibit different reactivity and biological activity. The bulkiness and electronic effects of the benzyloxy group can influence the compound’s interaction with molecular targets, making it distinct from its similar compounds.
Eigenschaften
CAS-Nummer |
923570-26-7 |
|---|---|
Molekularformel |
C22H21NO |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO/c1-3-7-19(8-4-1)15-16-23-17-20-11-13-22(14-12-20)24-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2 |
InChI-Schlüssel |
PYSSJRXSKRJEBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


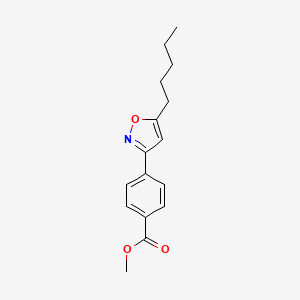
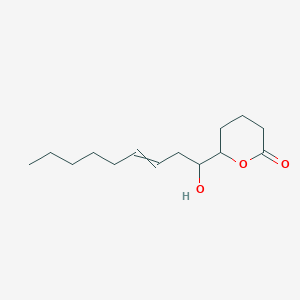
![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
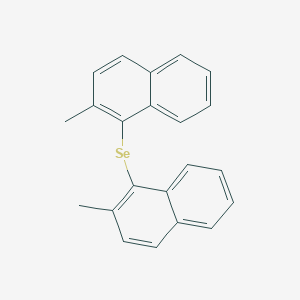
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)
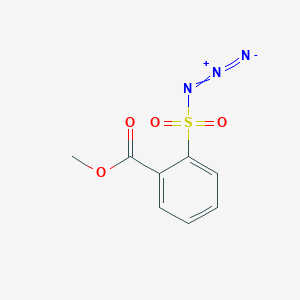
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
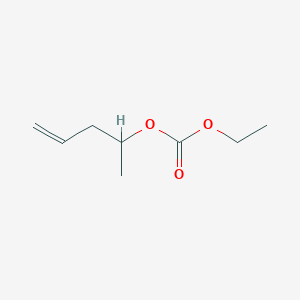
![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)
![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)


